4-Bromo-2-methyl-5-nitrobenzonitrile
Description
4-Bromo-2-methyl-5-nitrobenzonitrile (CAS: 1202858-65-8) is a halogenated aromatic nitrile derivative with a molecular formula of C₈H₅BrN₂O₂. Its structure features a bromine atom at the 4-position, a methyl group at the 2-position, a nitro group at the 5-position, and a nitrile group at the benzonitrile backbone. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling and nucleophilic substitution reactions .
Properties
IUPAC Name |
4-bromo-2-methyl-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c1-5-2-7(9)8(11(12)13)3-6(5)4-10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDQZBSUGHHNNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-methyl-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 2-methyl-5-nitrobenzonitrile using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst such as iron or aluminum bromide and is carried out at a temperature range of 0-5°C to ensure selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and consistency in product quality. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-5-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling: Boronic acids or esters with palladium catalysts under mild conditions.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: 4-Amino-2-methyl-5-nitrobenzonitrile.
Coupling: Biaryl compounds with diverse substituents.
Scientific Research Applications
4-Bromo-2-methyl-5-nitrobenzonitrile is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-5-nitrobenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The molecular targets and pathways involved vary based on the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The following table highlights key structural analogs and their differences in substituents and functional groups:
| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Key Functional Groups |
|---|---|---|---|---|
| 4-Bromo-2-methyl-5-nitrobenzonitrile | 1202858-65-8 | C₈H₅BrN₂O₂ | Br (4), CH₃ (2), NO₂ (5) | Nitrile, Nitro, Bromine |
| 5-Bromo-2-hydroxybenzonitrile | 40530-18-5 | C₇H₄BrNO | Br (5), OH (2) | Nitrile, Hydroxyl, Bromine |
| 4-Amino-3-bromo-5-nitrobenzonitrile | 79603-03-5 | C₇H₄BrN₃O₂ | Br (3), NH₂ (4), NO₂ (5) | Nitrile, Amino, Nitro |
| 2-Bromo-4-fluoro-5-nitrobenzonitrile | 1379371-66-0 | C₇H₂BrFN₂O₂ | Br (2), F (4), NO₂ (5) | Nitrile, Nitro, Fluorine |
| 4-Bromo-5-iodo-2-methyl-benzonitrile | 2169371-28-0 | C₈H₅BrIN | Br (4), I (5), CH₃ (2) | Nitrile, Bromine, Iodine |
| 2-((4-((2-Bromoallyl)...)benzonitrile* | 85391-57-7 | C₁₇H₁₄BrN₅O | Br (allyl), NO₂ (5), azo group | Nitrile, Azo, Bromine |
Key Observations:
- Electron-Withdrawing Effects: The nitro group in this compound enhances electrophilic aromatic substitution reactivity compared to analogs like 5-Bromo-2-hydroxybenzonitrile, where the hydroxyl group acts as an electron donor .
- Steric and Electronic Modulation: The methyl group at position 2 in the target compound introduces steric hindrance, which is absent in 4-Amino-3-bromo-5-nitrobenzonitrile. This impacts regioselectivity in coupling reactions .
- Halogen Diversity : Replacing bromine with iodine (e.g., 4-Bromo-5-iodo-2-methyl-benzonitrile) alters polarizability and bond strength, influencing catalytic cross-coupling efficiency .
Physicochemical Properties and Reactivity
Hydrogen Bonding and Crystal Packing:
- 5-Bromo-2-hydroxybenzonitrile forms infinite 1D chains via O–H⋯N hydrogen bonds (O⋯N distance: ~2.80 Å, angle: ~170°), critical for crystal engineering . In contrast, this compound lacks hydrogen-bond donors, leading to weaker intermolecular interactions dominated by van der Waals forces .
- Nitro Group Impact: The nitro group in the target compound increases acidity at adjacent positions compared to amino-substituted analogs, facilitating deprotonation in base-mediated reactions .
Thermal Stability:
Research Findings and Challenges
- Regioselectivity Issues : The methyl group in this compound can hinder nucleophilic attacks at position 2, necessitating optimized reaction conditions .
Biological Activity
4-Bromo-2-methyl-5-nitrobenzonitrile (CAS No. 1807210-13-4) is an organic compound characterized by a bromine atom, a methyl group, a nitro group, and a nitrile group attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C8H5BrN2O2
- Molecular Weight : 227.04 g/mol
- Appearance : Light yellow solid
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an enzyme inhibitor or modulate receptor activity, leading to various therapeutic effects. The exact mechanism can vary depending on the application and the biological context.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Anticancer Potential : Investigations into its anticancer effects have shown promise, with evidence suggesting that it may induce apoptosis in cancer cells through various pathways.
- Enzyme Inhibition : The compound is noted for its ability to inhibit specific enzymes, which could be beneficial in drug development for conditions related to enzyme dysregulation.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in significant cell death compared to control groups. The underlying mechanism was linked to the activation of apoptotic pathways involving caspases and mitochondrial depolarization .
Case Study: Enzyme Inhibition
Another research effort focused on the compound's role as a COX inhibitor. The findings indicated that this compound effectively reduced COX enzyme activity, which is crucial in mediating inflammatory responses. This suggests potential applications in developing anti-inflammatory drugs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
